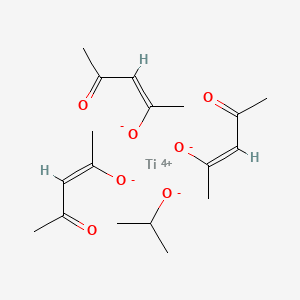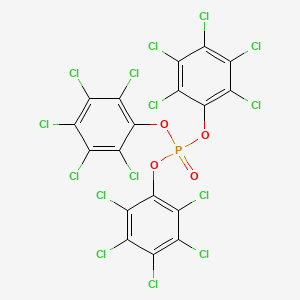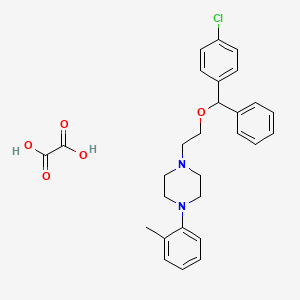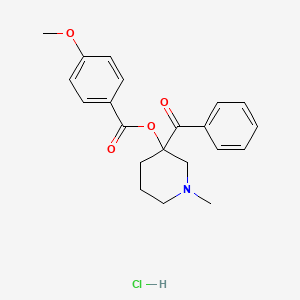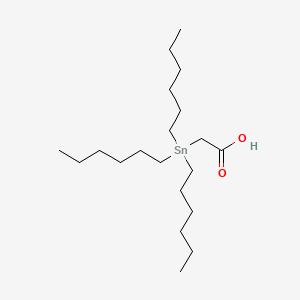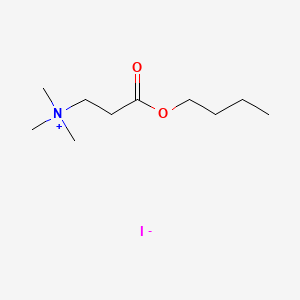
3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride is a bicyclic organic compound with the molecular formula C9H18N2.
Vorbereitungsmethoden
The synthesis of 3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride can be achieved through several routes. One common method involves the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity .
Analyse Chemischer Reaktionen
3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry . In biology and medicine, derivatives of 3,7-diazabicyclo[3.3.1]nonane have shown potential as positive allosteric modulators of AMPA receptors, which are involved in cognitive functions and memory . These compounds may be useful in treating neurological disorders such as Alzheimer’s disease, depression, and schizophrenia .
Wirkmechanismus
The mechanism of action of 3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride involves its interaction with specific molecular targets and pathways. As a positive allosteric modulator of AMPA receptors, it enhances the receptor’s response to its natural ligand, glutamate . This modulation increases the amplitude of AMPA receptor currents, which can improve cognitive functions and memory . The compound’s effects are concentration-dependent and can be observed in electrophysiological experiments .
Vergleich Mit ähnlichen Verbindungen
3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride can be compared with other similar compounds such as 3,7-diazabicyclo[3.3.1]nonane and its derivatives . These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. For instance, 3,7-diazabicyclo[3.3.1]nonane derivatives are also used as ligands in coordination chemistry and as building blocks for synthesizing complex molecules . The unique properties of this compound, such as its ability to modulate AMPA receptors, distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
3431-15-0 |
|---|---|
Molekularformel |
C9H20Cl2N2 |
Molekulargewicht |
227.17 g/mol |
IUPAC-Name |
3,7-dimethyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-7-3-8-5-11(2)6-9(4-7)10-8;;/h7-10H,3-6H2,1-2H3;2*1H |
InChI-Schlüssel |
HJWXXPPPFNHBQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CN(CC(C1)N2)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


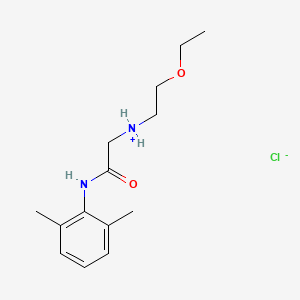
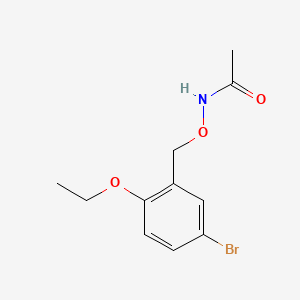
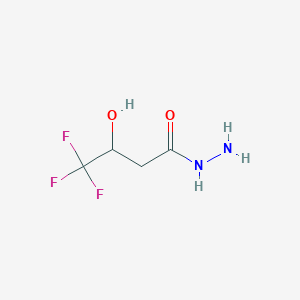
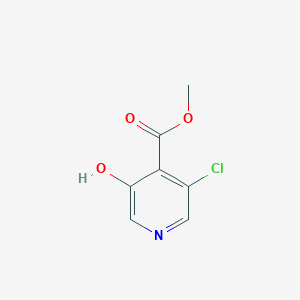
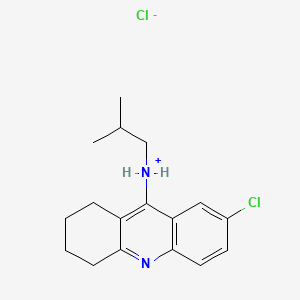
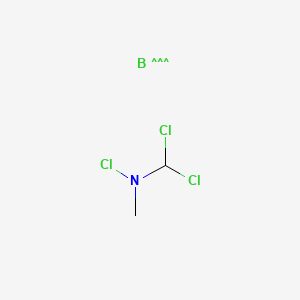
![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)

